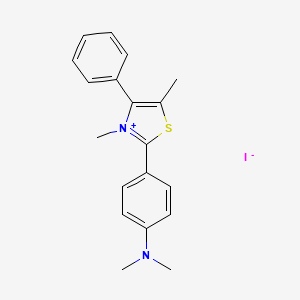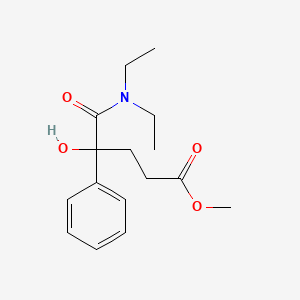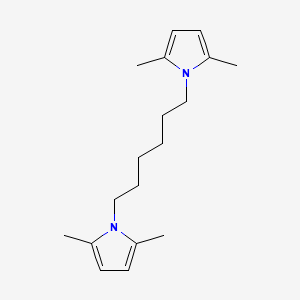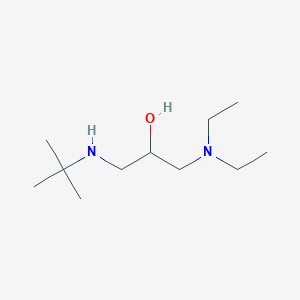
2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide is an organic compound known for its significant applications in various scientific fields. This compound is particularly notable for its role in nonlinear optical materials and photonic technologies due to its unique structural properties.
Méthodes De Préparation
The synthesis of 2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide typically involves a Knoevenagel condensation reaction. This reaction is carried out under reflux conditions, where the reactants are heated together in a solvent such as methanol. The resulting product is then harvested using a solution growth approach . Industrial production methods may involve optimizing the crystallization process and yield through solubility testing at various temperatures .
Analyse Des Réactions Chimiques
2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of biosensors and other biological applications.
Mécanisme D'action
The mechanism by which 2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide exerts its effects involves the delocalization of π electrons within its structure. This delocalization enhances the compound’s nonlinear optical properties, making it highly effective in photonic applications. The presence of coulombic interactions and hydrogen bonding further increases the material’s nonlinearity .
Comparaison Avec Des Composés Similaires
2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide can be compared with other similar compounds such as:
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: This compound also exhibits significant nonlinear optical properties and is used in similar applications.
Poly [2-(dimethylamino) ethyl methacrylate]: This compound is used in the development of polymersomes for drug delivery systems.
The uniqueness of this compound lies in its specific structural properties that enhance its effectiveness in nonlinear optical applications.
Propriétés
Numéro CAS |
21176-85-2 |
|---|---|
Formule moléculaire |
C19H21IN2S |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
4-(3,5-dimethyl-4-phenyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C19H21N2S.HI/c1-14-18(15-8-6-5-7-9-15)21(4)19(22-14)16-10-12-17(13-11-16)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
UIERLFLDNGIVQS-UHFFFAOYSA-M |
SMILES canonique |
CC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)


![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)







![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)

